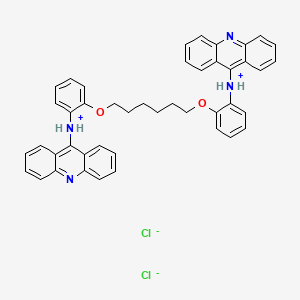
(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate): is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its triazine core, which is substituted with three ethylene tris(octadecylcarbamate) groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) typically involves the reaction of cyanuric chloride with ethylene diamine, followed by the introduction of octadecyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the triazine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the carbamate groups, resulting in the formation of amine derivatives.
Substitution: The triazine core is susceptible to nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions can result in a variety of triazine derivatives with different functional groups.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicine include its use as a drug delivery agent. The compound’s ability to interact with various biological targets can be harnessed to improve the efficacy and specificity of therapeutic agents.
Industry: In industrial applications, this compound is used as an additive in polymers and coatings to enhance their properties. Its stability and compatibility with different materials make it suitable for use in high-performance products.
作用機序
The mechanism of action of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) involves its interaction with specific molecular targets. The triazine core can bind to enzymes and proteins, altering their activity and function. The carbamate groups can form hydrogen bonds and hydrophobic interactions with biological molecules, facilitating the compound’s binding and activity. The pathways involved in its mechanism of action include enzyme inhibition, protein-protein interactions, and signal transduction modulation.
類似化合物との比較
Melamine: A triazine derivative with similar structural features but different functional groups.
Cyanuric Acid: Another triazine compound with three hydroxyl groups instead of carbamate groups.
Atrazine: A herbicide that shares the triazine core but has different substituents.
Uniqueness: The uniqueness of (1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl-2,4,6-trioxo)triethylene tris(octadecylcarbamate) lies in its specific combination of triazine and carbamate groups. This combination imparts unique chemical properties and potential applications that are not observed in other triazine derivatives. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
85099-26-9 |
|---|---|
分子式 |
C66H126N6O9 |
分子量 |
1147.7 g/mol |
IUPAC名 |
2-[3,5-bis[2-[carboxy(octadecyl)amino]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl-octadecylcarbamic acid |
InChI |
InChI=1S/C66H126N6O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-67(64(76)77)55-58-70-61(73)71(59-56-68(65(78)79)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63(75)72(62(70)74)60-57-69(66(80)81)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-60H2,1-3H3,(H,76,77)(H,78,79)(H,80,81) |
InChIキー |
WRDHLNLJMKVJIN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(CCN1C(=O)N(C(=O)N(C1=O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)CCN(CCCCCCCCCCCCCCCCCC)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


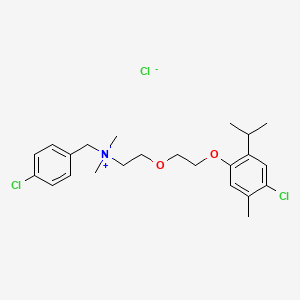
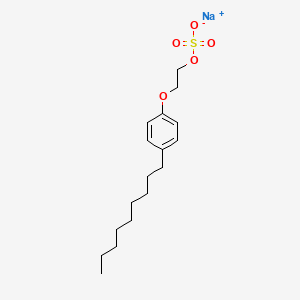
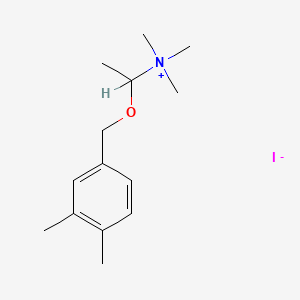
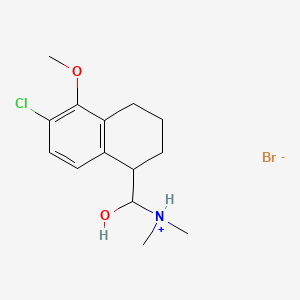
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

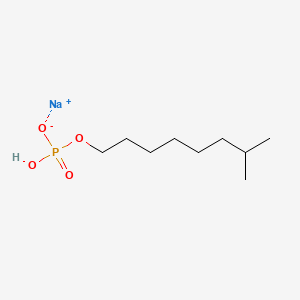
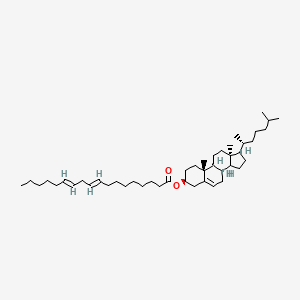
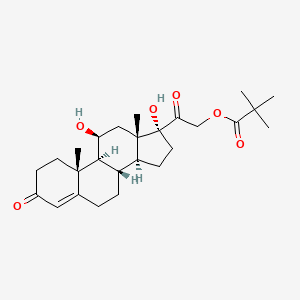

![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
